molecular formula C11H17N3S B14791638 3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine

3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B14791638
M. Wt: 223.34 g/mol
InChI Key: ZSFDJQQUZDIPTM-UHFFFAOYSA-N
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Description

(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine is a complex organic compound known for its unique bicyclic structure. This compound features a 3-azabicyclo[3.2.1]octane core, which is a bicyclic system containing nitrogen. The presence of the 3-methylisothiazol-5-yl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[321]Octan-8-amine typically involves multiple steps, starting from readily available precursors One common approach is the cycloaddition reaction, where a bicyclic system is formed through the reaction of a suitable diene with a dienophile under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the 3-methylisothiazol-5-yl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The 3-methylisothiazol-5-yl group may contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-(3-methylthiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine: Similar structure but with a thiazole ring instead of an isothiazole ring.

    (1R,5S)-3-(3-methylpyrazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine: Contains a pyrazole ring instead of an isothiazole ring.

Uniqueness

The uniqueness of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine lies in its specific combination of a bicyclic core with an isothiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

3-(3-methyl-1,2-thiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine

InChI

InChI=1S/C11H17N3S/c1-7-4-10(15-13-7)14-5-8-2-3-9(6-14)11(8)12/h4,8-9,11H,2-3,5-6,12H2,1H3

InChI Key

ZSFDJQQUZDIPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)N2CC3CCC(C2)C3N

Origin of Product

United States

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